![molecular formula C21H20O9 B020649 Cleomiscosin C CAS No. 84575-10-0](/img/structure/B20649.png)
Cleomiscosin C
Übersicht
Beschreibung
Synthesis Analysis
Cleomiscosin C has been synthesized through various methods, including total synthesis. A notable approach involves the regioselective cycloaddition of o-quinone and protected sinapyl alcohol, a key step in achieving the synthesis of this compound (Kuboki et al., 2008). Another method for synthesizing Cleomiscosin A, closely related to this compound, was developed using the keto-ester, prepared from readily available starting materials, and subsequently converted into the desired product (Tanaka et al., 1985).
Molecular Structure Analysis
The molecular structure of this compound has been established through various spectroscopic studies and chemical reactions. These studies have utilized techniques like UV, IR, MS, and NMR spectroscopy to elucidate the structure of this compound and its isomers (Ray et al., 1985). The determination of the exact structure, particularly the linkage of the phenylpropanoid unit to the coumarin nucleus, has been a focus of these studies (Begum, 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions which are critical in understanding its properties. For instance, the synthesis of derivatives of Cleomiscosin A and their anti-inflammatory activity were explored through electrophilic substitution reactions (Sharma et al., 2010). These reactions help in understanding the functional groups involved and their reactivity.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and specific optical rotation, are essential for its application in various fields. These properties are often determined during the isolation and purification processes from natural sources.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are crucial for understanding its potential use in pharmaceuticals and other applications. Studies on the synthesis of derivatives and their biological activities contribute significantly to this understanding (Sharma et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Cleomiscosin C wurde als ein starkes Antioxidans identifiziert . Es hemmt die LDL-Oxidation dosisabhängig, die entweder durch katalytische Kupferionen (Cu2+) oder freie Radikale vermittelt wird . Dies deutet darauf hin, dass this compound bei der Vorbeugung der LDL-Oxidation in atherosklerotischen Läsionen von Vorteil sein könnte .
Schutz vor oxidativer Modifikation
Es wurde beobachtet, dass this compound die oxidative Modifikation von Apolipoprotein B-100, die entweder durch Cu2+ oder HOCl induziert wird, schützt . Dies unterstreicht seine potenzielle Rolle bei der Vorbeugung der LDL-Oxidation .
Entzündungshemmende Aktivität
Coumarinolignane, eine Gruppe von nicht-konventionellen Lignanen, zu denen this compound gehört, haben ein entzündungshemmendes Potenzial gezeigt . Sie haben sich als besonders wirksam gegen pro-inflammatorische Zytokine erwiesen .
Antitumoraktivität
Coumarinolignane wie this compound haben auch Antitumoraktivitäten gezeigt . Dies deutet darauf hin, dass sie möglicherweise in der Krebsbehandlung eingesetzt werden könnten .
Hepatoprotektive Wirkungen
Es wurde berichtet, dass this compound und andere Coumarinolignane hepatoprotektive Wirkungen besitzen
Wirkmechanismus
Target of Action
Cleomiscosin C primarily targets Low-Density Lipoprotein (LDL) and Apolipoprotein B-100 (apoB-100) . LDL is a type of lipoprotein that carries cholesterol in the blood, and apoB-100 is a protein that is part of the LDL molecule. Both play crucial roles in the development of atherosclerosis, a disease where plaque builds up inside arteries .
Mode of Action
This compound interacts with its targets by inhibiting LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It also protects apoB-100 against Cu2±induced fragmentation . The compound’s interaction with these targets results in a dose-dependent inhibition of LDL oxidation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of LDL. This process is a key step in the development of atherosclerosis. By inhibiting LDL oxidation, this compound can potentially disrupt this pathway and its downstream effects, which include the formation of foam cells and plaque in the arteries .
Pharmacokinetics
The compound’s ability to inhibit ldl oxidation suggests that it may have a bioavailability sufficient to exert its effects in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of LDL oxidation and the protection of apoB-100 against fragmentation . These effects could potentially reduce the risk of atherosclerosis, a disease characterized by the buildup of plaque in the arteries .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of copper ions and free radicals can affect the compound’s ability to inhibit LDL oxidation . .
Eigenschaften
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPCBAETDEQAX-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.